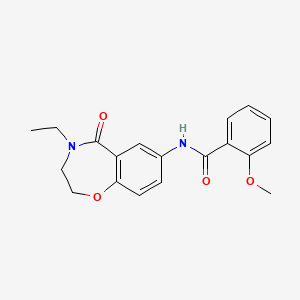

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzoxazepine structure, which is a bicyclic system containing both benzene and oxazepine rings.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-21-10-11-25-17-9-8-13(12-15(17)19(21)23)20-18(22)14-6-4-5-7-16(14)24-2/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVZUQGOQHKIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring system, followed by the introduction of the ethyl and methoxy groups. Common reagents used in these reactions include ethylating agents, oxidizing agents, and methoxylating agents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like acetonitrile or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Therapeutic Applications in Diabetes

One of the primary applications of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide is its potential role in the treatment and prevention of diabetes mellitus. Research indicates that compounds related to this structure exhibit significant efficacy against both Type 1 and Type 2 diabetes.

Case Study: Diabetes Treatment

A patent describes the utility of similar compounds in managing diabetes by modulating insulin sensitivity and glucose metabolism. The findings suggest that these benzoxazepine derivatives can enhance glucose uptake and improve metabolic profiles in diabetic models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of benzoxazepines can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

In a study examining the biological evaluation of related compounds, it was found that certain benzoxazepine derivatives demonstrated significant cytotoxic effects against human colorectal carcinoma cells (HCT116). Compounds similar to this compound were noted to have IC50 values lower than standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM) . This highlights their potential as effective anticancer agents.

Antimicrobial Properties

The antimicrobial activity of compounds based on the benzoxazepine structure has also been extensively researched. These compounds have shown effectiveness against a variety of bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

Research evaluating the antimicrobial effects of structurally similar benzamide derivatives indicated promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for some compounds were found to be significantly low, suggesting strong antimicrobial activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide

- N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl}propanamide

- 3,4-diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Uniqueness

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both ethyl and methoxy groups. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide is a synthetic compound belonging to the benzoxazepine class. This class of compounds has garnered interest due to their diverse biological activities, including potential therapeutic effects in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzoxazepine ring structure that is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neuropharmacology. It has been shown to exhibit:

- Antidepressant Effects : By modulating serotonin and norepinephrine levels in the brain.

- Neuroprotective Properties : Potentially reducing oxidative stress and inflammation in neural tissues.

Biological Activity Overview

Case Studies and Research Findings

-

Antidepressant Activity :

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by forced swim tests. The mechanism was linked to increased serotonin levels in the hippocampus. -

Neuroprotection :

In vitro experiments using neuronal cell lines exposed to oxidative stress showed that this compound significantly decreased cell death and apoptosis markers. This suggests a protective role against neurodegenerative processes. -

Anti-inflammatory Effects :

Research indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This positions it as a potential agent for treating inflammatory diseases. -

Antitumor Activity :

Various cancer cell lines were treated with different concentrations of the compound, revealing dose-dependent cytotoxicity. The compound induced apoptosis through the mitochondrial pathway, making it a candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended crystallographic methods for determining the three-dimensional structure of this compound, and how does the SHELX software suite enhance refinement accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for refining small-molecule structures due to its robust algorithms for handling high-resolution data and twinned crystals. Researchers should employ direct methods (SHELXS) for phase determination and full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates, thermal parameters, and occupancy factors. Special attention should be paid to resolving disordered regions in the benzoxazepine core using constraints or restraints .

Q. How can researchers validate spectroscopic data (e.g., NMR, IR) for this compound when inconsistencies arise?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting in H-NMR) may arise from dynamic processes like tautomerism or solvent effects. To resolve these:

- Perform variable-temperature NMR to detect conformational changes.

- Cross-validate using complementary techniques (e.g., C-NMR, 2D-COSY, or HSQC).

- Compare experimental IR carbonyl stretches (~1680–1720 cm) with DFT-calculated vibrational modes to confirm the oxo group’s electronic environment .

Q. What synthetic routes are effective for introducing the 2-methoxybenzamide moiety into the benzoxazepine core?

- Methodological Answer : Acylation of the benzoxazepine amine group can be achieved via:

- Stepwise approach : React 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine with 2-methoxybenzoyl chloride in anhydrous THF, using triethylamine as a base.

- One-pot method : Utilize coupling agents like EDC/HOBt in DMF to minimize side reactions. Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography to isolate the product .

Advanced Research Questions

Q. How do structural modifications in analogues (e.g., alkyl chain length, substituent position) impact solubility and bioavailability?

- Methodological Answer : Systematic SAR studies can be conducted by synthesizing derivatives with varied substituents (e.g., ethyl vs. propyl at position 4). Assess solubility via shake-flask experiments (PBS pH 7.4) and logP measurements (HPLC or computational tools like ACD/Labs). Bioavailability predictions require in vitro assays (e.g., Caco-2 permeability) paired with in vivo pharmacokinetic profiling. For example, replacing ethyl with isopropyl may enhance lipophilicity but reduce aqueous solubility .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets, and how do they align with empirical data?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model binding poses in target proteins (e.g., kinases or GPCRs). Validate docking scores with experimental IC values from enzyme inhibition assays.

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Pay attention to hydrogen bonds between the methoxy group and catalytic residues.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. How can researchers address challenges in chromatographic purification, particularly with polar byproducts?

- Methodological Answer : Polar impurities often arise from unreacted starting materials or hydrolysis products. Strategies include:

- Gradient elution : Start with low-polarity solvents (hexane) and incrementally increase polarity (ethyl acetate).

- Ion-exchange chromatography : Use for charged byproducts (e.g., sulfonic acid derivatives).

- Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-resolution separation. Monitor at 254 nm .

Q. What in vitro assay design considerations minimize false positives/negatives in biological activity studies?

- Methodological Answer :

- Counter-screening : Test against unrelated targets (e.g., COX-2) to rule out nonspecific inhibition.

- Cytotoxicity controls : Include cell viability assays (MTT/XTT) to distinguish true activity from cell death.

- Redox interference checks : Add catalase or superoxide dismutase to quench reactive oxygen species (ROS) artifacts .

Q. How does the compound’s stability under varying pH and temperature conditions influence formulation for pharmacological studies?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze by UPLC-MS for degradation products (e.g., hydrolysis of the amide bond).

- Thermal stress : Store at 40–60°C for 1–4 weeks. Use Arrhenius plots to extrapolate shelf-life.

- Light exposure : Test under ICH Q1B conditions to assess photostability. Stabilize formulations with antioxidants (e.g., BHT) if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.